Cyclopentanone, 3-pentyl-

Descripción general

Descripción

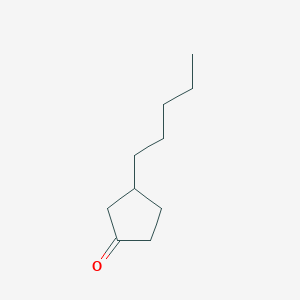

Cyclopentanone, 3-pentyl- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclopentanone, where a pentyl group is attached to the third carbon of the cyclopentanone ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclopentanone, 3-pentyl- can be synthesized through several methods. One common method involves the aldol condensation of n-valeraldehyde and cyclopentanone, followed by dehydration to form pentylene cyclopentanone. This intermediate is then subjected to selective catalytic hydrogenation to yield cyclopentanone, 3-pentyl- .

Industrial Production Methods

Industrial production of cyclopentanone, 3-pentyl- often involves the catalytic hydrogenation of pentylene cyclopentanone. The reaction is typically carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentanone, 3-pentyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanone derivatives.

Aplicaciones Científicas De Investigación

Cyclopentanone, 3-pentyl- is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound, focusing on its roles in organic synthesis, medicinal chemistry, and material science. Comprehensive data tables and case studies will be presented to illustrate its utility in these domains.

Intermediate in Synthesis

Cyclopentanone derivatives are often utilized as intermediates in the synthesis of more complex organic molecules. The presence of the cyclopentane ring allows for various functional group transformations, making it valuable in the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Cyclopentane Derivatives

A study demonstrated the use of cyclopentanone, 3-pentyl-, as a precursor for synthesizing biologically active compounds. The compound underwent nucleophilic addition reactions to form alcohols, which were further processed into esters and amines, showcasing its versatility as a building block in organic synthesis .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Alcohol | 85 |

| Esterification | Ester | 90 |

| Amine Formation | Amine | 78 |

Flavoring and Fragrance Industry

Cyclopentanone, 3-pentyl- is also investigated for its sensory properties. It exhibits pleasant olfactory characteristics, making it suitable for use in flavoring and fragrance formulations.

Case Study: Sensory Evaluation

Research conducted on various ketones indicated that cyclopentanone derivatives contribute to desirable aromas in perfumes and food products. Sensory panels rated cyclopentanone, 3-pentyl- highly for its sweet and floral notes, which can enhance product appeal .

Pharmaceutical Development

The structural features of cyclopentanone, 3-pentyl- allow it to interact with biological systems effectively. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of cyclopentanone derivatives against various bacterial strains. Cyclopentanone, 3-pentyl- showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antibiotic development .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Neuroprotective Effects

Recent studies have suggested that cyclopentanone derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection Assay

In vitro assays demonstrated that cyclopentanone, 3-pentyl- could protect neuronal cells from oxidative stress-induced damage. The compound enhanced cell viability by up to 30% compared to control groups .

Polymer Chemistry

Cyclopentanone derivatives are being explored as potential monomers or additives in polymer synthesis due to their ability to modify polymer properties.

Case Study: Polymer Blends

Research on polymer blends incorporating cyclopentanone derivatives revealed improved thermal stability and mechanical properties compared to traditional polymers. This enhancement opens avenues for developing advanced materials with tailored characteristics .

Solvent Applications

Due to its solvent properties, cyclopentanone, 3-pentyl- can be utilized in various industrial processes requiring effective solvation.

Case Study: Solvent Efficacy

Studies comparing solvent efficacy showed that cyclopentanone was effective in dissolving various organic compounds, outperforming conventional solvents in specific applications .

Mecanismo De Acción

The mechanism of action of cyclopentanone, 3-pentyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its chemical structure and biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentanone: A cyclic ketone with the formula C5H8O.

Cyclohexanone: A six-membered cyclic ketone with the formula C6H10O.

2-Pentanone: A linear ketone with the formula C5H10O.

3-Pentanone: Another linear ketone with the formula C5H10O.

Uniqueness

Cyclopentanone, 3-pentyl- is unique due to the presence of the pentyl group attached to the cyclopentanone ring, which imparts distinct chemical and physical properties. This structural modification enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Actividad Biológica

Cyclopentanone, 3-pentyl- (CAS number 120-92-3) is a cyclic ketone with significant industrial applications, particularly as a solvent and an intermediate in the synthesis of various chemicals, including pharmaceuticals and biological insecticides. This article examines its biological activity, focusing on toxicity, potential therapeutic effects, and relevant case studies.

Chemical Structure:

- Formula: C₈H₁₄O

- Molecular Weight: 142.20 g/mol

Physical Properties:

- Boiling Point: 130 °C

- Melting Point: -20 °C

- Density: 0.87 g/cm³

Acute Toxicity

Cyclopentanone, 3-pentyl- exhibits low acute toxicity. Studies have shown:

- Oral LD50 (rat): Approximately 1179 mg/kg, indicating moderate toxicity upon ingestion.

- Dermal LD50 (rat): Greater than 2000 mg/kg, suggesting low toxicity through skin contact.

- Inhalation LC50 (rat): 19.5 mg/L over a 4-hour exposure indicates potential respiratory irritant effects .

Irritation Potential

The compound has been documented to cause mild skin irritation and severe eye irritation in rabbits. Prolonged exposure may lead to conjunctivitis and contact dermatitis .

Chronic Effects

Long-term exposure may result in cumulative health effects, particularly affecting the liver and nervous system. Chronic inhalation has been linked to liver changes and potential neurotoxicity .

Antitumor Activity

Recent studies have explored the antitumor potential of derivatives synthesized from cyclopentanone. For example, cyclopentanone reacted with cyanomethylene reagents to produce novel compounds that demonstrated significant inhibitory effects against various cancer cell lines:

- Breast adenocarcinoma (MCF-7)

- Non-small cell lung cancer (NCI-H460)

- Central nervous system cancer (SF-268)

Some synthesized products exhibited higher inhibitory activity than standard chemotherapeutic agents .

Case Studies

A notable case study involved the evaluation of cyclopentanone derivatives' cytotoxicity and their mechanisms of action against specific cancer types. The study utilized in vitro assays to assess cell viability and apoptosis induction in cancer cells treated with these derivatives. Results indicated that certain compounds derived from cyclopentanone significantly reduced cell proliferation and induced programmed cell death .

Ecotoxicological Impact

Cyclopentanone's environmental impact has also been assessed:

- Aquatic Toxicity:

- LC50 for fish: >100 mg/L

- EC50 for crustaceans: >100 mg/L

- EC50 for algae: >100 mg/L

These values suggest that cyclopentanone has a relatively low toxicity to aquatic organisms under standard testing conditions .

Summary of Findings

| Property | Value |

|---|---|

| Oral LD50 (rat) | ~1179 mg/kg |

| Dermal LD50 (rat) | >2000 mg/kg |

| Inhalation LC50 (rat) | 19.5 mg/L (4h) |

| Antitumor Activity | Significant against MCF-7, NCI-H460, SF-268 |

| Aquatic Toxicity (LC50) | >100 mg/L |

Propiedades

IUPAC Name |

3-pentylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSPTFQZKGLWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452906 | |

| Record name | Cyclopentanone, 3-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85163-13-9 | |

| Record name | Cyclopentanone, 3-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.